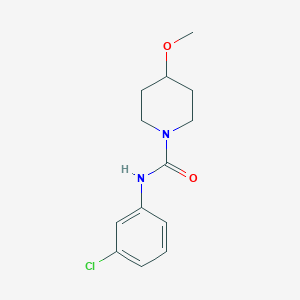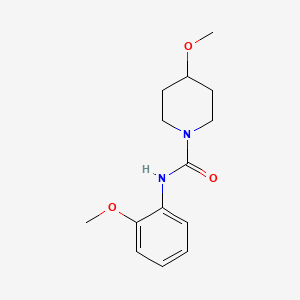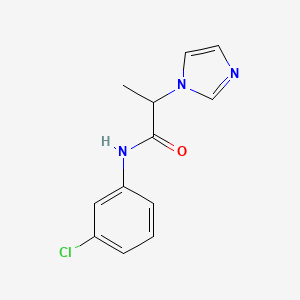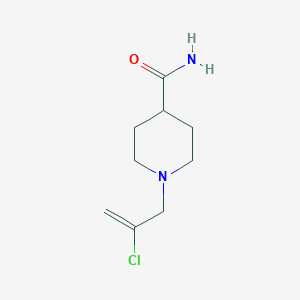
N-(3-chlorophenyl)-4-methoxypiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-4-methoxypiperidine-1-carboxamide, commonly known as NPC, is a chemical compound that has been widely used in scientific research in recent years. NPC is a piperidine derivative that has been found to have a variety of applications in the field of neuroscience.
作用機序
NPC acts as a non-competitive antagonist of the NMDA receptor, which is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, NPC reduces the influx of calcium ions into the neuron, which can lead to a decrease in excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
NPC has been shown to have a variety of biochemical and physiological effects. In animal models, NPC has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and synaptic plasticity. NPC has also been shown to increase the levels of monoamines, including dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a critical role in mood regulation.
実験室実験の利点と制限
NPC has several advantages for lab experiments. It is a potent and selective inhibitor of the NMDA receptor, which makes it an ideal tool for studying the role of the NMDA receptor in various neurological disorders. NPC is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments.
However, NPC also has several limitations. It has poor solubility in water, which can make it difficult to administer in vivo. NPC also has a relatively short half-life, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for research on NPC. One area of interest is the development of more potent and selective NMDA receptor inhibitors. Another area of interest is the investigation of the potential therapeutic applications of NPC in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. Additionally, further research is needed to elucidate the biochemical and physiological effects of NPC and its potential mechanisms of action.
合成法
NPC can be synthesized using a variety of methods, but the most common method involves the reaction of 3-chloroaniline with 4-methoxypiperidine-1-carbonyl chloride. The resulting product is then purified through a series of recrystallization steps. The purity of the final product can be confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
NPC has been extensively used in scientific research for its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. NPC is a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and learning and memory. NPC has also been shown to have anxiolytic and antidepressant effects in animal models.
特性
IUPAC Name |
N-(3-chlorophenyl)-4-methoxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-18-12-5-7-16(8-6-12)13(17)15-11-4-2-3-10(14)9-11/h2-4,9,12H,5-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBDEMWVBYVMQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone](/img/structure/B7565786.png)
![2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline](/img/structure/B7565798.png)
![2-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7565802.png)


![6-chloro-4-N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7565846.png)



![Methyl 2-[(1-tert-butyltetrazol-5-yl)sulfanylmethyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B7565866.png)
![3-[3-(6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7565874.png)
![2-(4-chloro-2-cyclohexylphenoxy)-N-[(3-sulfamoylphenyl)methyl]acetamide](/img/structure/B7565877.png)
![1-[4-(2-Hydroxybenzoyl)piperazin-1-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one](/img/structure/B7565900.png)
